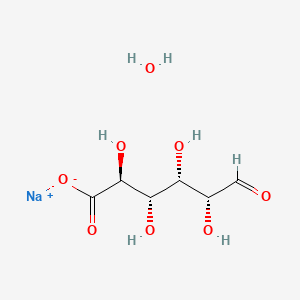
Ethyl 4,6-dichloropyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 4,6-dichloropyrimidine-5-carboxylate is a chemical compound widely used in scientific research. It has diverse applications, ranging from drug synthesis to agricultural studies. It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate involves several steps. One method involves the use of 4,6-dihydroxy-pyrimidine, ethylene dichloride, and sulfur oxychlorides . The reaction is carried out in a four-hole bottle with an agitator, thermometer, and dropping funnel .Molecular Structure Analysis
The molecular formula of Ethyl 4,6-dichloropyrimidine-5-carboxylate is C7H6Cl2N2O2 . Its molecular weight is 221.04 .Chemical Reactions Analysis
Ethyl 4,6-dichloropyrimidine-5-carboxylate can undergo various chemical reactions. For instance, it can be used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .Physical And Chemical Properties Analysis
Ethyl 4,6-dichloropyrimidine-5-carboxylate is a solid substance . It is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
4. Synthesis of DNA–PK Inhibitor AZD7648
- Application Summary: This compound is used in the synthesis of the DNA–PK inhibitor AZD7648, which is currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas .
- Methods of Application: The synthesis involves a series of reactions, including aromatic nucleophilic substitution, ester hydrolysis, Curtius rearrangement, and methylation .
- Results: The improved synthetic strategy allowed for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 .
5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Application Summary: This compound is used in SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
- Methods of Application: The reaction conditions are mild and environmentally friendly, representing an alternative protocol to functionalize them through SNAr amination with a variety of amines .
- Results: This method provides an important intermediate for the investigation of N-heterocyclic compounds and potential applications .
6. Bicyclic 6 + 6 Systems
- Application Summary: This compound is used in the synthesis of bicyclic 6 + 6 systems .
- Methods of Application: The synthesis involves a series of reactions, including protection of benzene-1,3-diamine, reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution with acryloyl chloride under catalytic conditions .
- Results: This method provides an efficient way to produce this significant class of heterocyclic systems .
7. Preparation of 4,6-Dichloropyrimidine
- Application Summary: This compound is used in the preparation of 4,6-dichloropyrimidine, a significant class of heterocyclic systems .
- Methods of Application: The preparation method involves a series of reactions, including feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container; stirring and heating; dropping diethyl malonate; reflowing and maintaining the temperature after the dropping; recovering the absolute ethyl alcohol and water-containing ethyl alcohol; dropping hydrochloric aqueous solution until the pH of the reaction liquid is 2 to 6; cooling; centrifuging and drying to obtain 4,6-dihydroxypyrimidine .
- Results: The preparation method can reduce the risk, is more reasonable in technology, simple and convenient, low in cost, high in quality, environmentally friendly, and more specifically suitable for industrial production .
8. Synthesis of Antiviral, Anticancer, Antioxidant, and Antimicrobial Agents
- Application Summary: This compound is used in the synthesis of pyrimidine and its derivatives, which have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
9. Synthesis of Bicyclic 6 + 6 Systems
- Application Summary: This compound is used in the synthesis of bicyclic 6 + 6 systems .
- Methods of Application: The synthesis involves a series of reactions, including protection of benzene-1,3-diamine, reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution with acryloyl chloride under catalytic conditions .
- Results: This method provides an efficient way to produce this significant class of heterocyclic systems .
Safety And Hazards
Orientations Futures
Given its wide range of applications in scientific research, Ethyl 4,6-dichloropyrimidine-5-carboxylate is likely to continue paving the way for innovative breakthroughs. Its use in the synthesis of other compounds and potential biological activities make it a valuable compound in the fields of medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
ethyl 4,6-dichloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-5(8)10-3-11-6(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBDDMCGDUJSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647534 | |
| Record name | Ethyl 4,6-dichloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloropyrimidine-5-carboxylate | |
CAS RN |
87600-72-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4,6-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87600-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,6-dichloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)







![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)



![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
